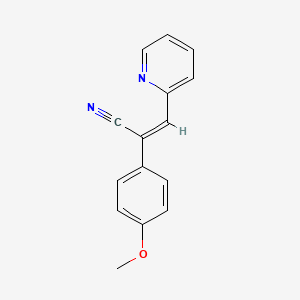
alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile is a nitrile.
Applications De Recherche Scientifique
Applications in Corrosion Inhibition
The compound α-(p-Methoxyphenyl)-2-pyridineacrylonitrile and its derivatives have been studied for their potential applications in corrosion inhibition. For instance, pyridine derivatives were found to exhibit significant inhibitory effects on the corrosion of N80 steel in hydrochloric acid, with one derivative showing up to 90.24% inhibition efficiency at a certain concentration. The studies involved a range of techniques including gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical studies to support the experimental results (Ansari, Quraishi, & Singh, 2015).
Applications in Material Science and Sensing
In material science, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been synthesized and studied for various applications. A notable application is in electrochromic devices. Dithienylpyrroles-based electrochromic polymers, including derivatives of the compound , were synthesized, and their application in high-contrast electrochromic devices was explored. These materials showed promising results in terms of coloration efficiency and stability, indicating potential use in display technologies (Su, Chang, & Wu, 2017).
Applications in Gas Sensing
Furthermore, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been investigated for their gas sensing properties. For instance, tetra and octa 2H-chromen-2-one substituted iron(II) phthalocyanines, which are structurally related to the compound, have shown sensitivity to gases like CO and CO2. These materials demonstrated potential for use in gas sensors, showing significant changes in sensor currents in the presence of these gases and indicating their utility in environmental monitoring or industrial applications (Altun, Orman, Odabaş, Altındal, & Özkaya, 2015).
Propriétés
Numéro CAS |
23904-12-3 |
|---|---|
Nom du produit |
alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile |
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(Z)-2-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O/c1-18-15-7-5-12(6-8-15)13(11-16)10-14-4-2-3-9-17-14/h2-10H,1H3/b13-10+ |
Clé InChI |
CJMIMAFVXQSAKG-JLHYYAGUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
Autres numéros CAS |
23904-12-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



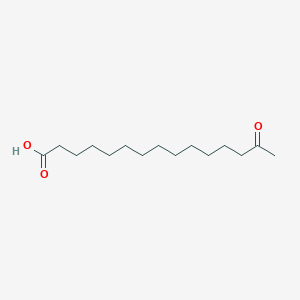
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone](/img/structure/B1233630.png)
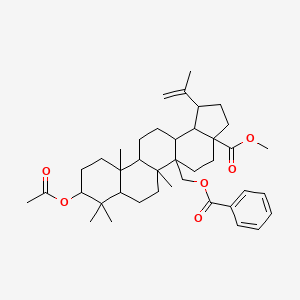
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
![3-[4-(1-Formylpiperazin-4-yl)benzylidenyl]-2-indolinone](/img/structure/B1233638.png)
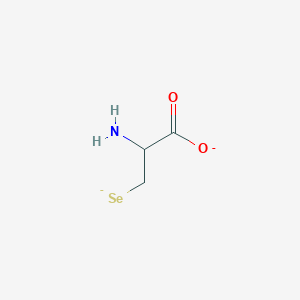

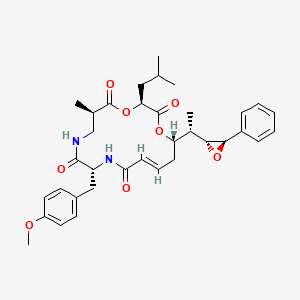
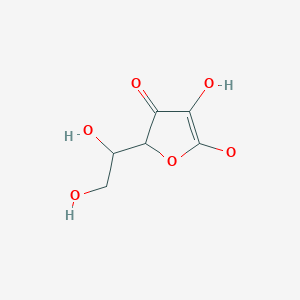
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233647.png)
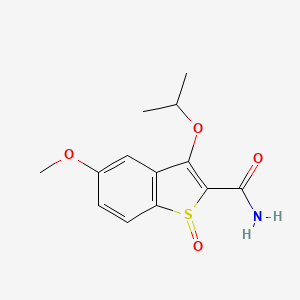
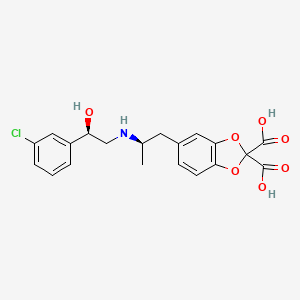
![N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1233650.png)